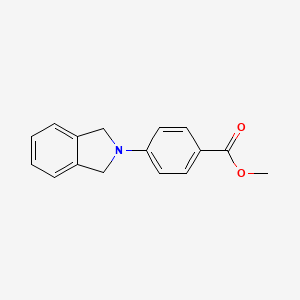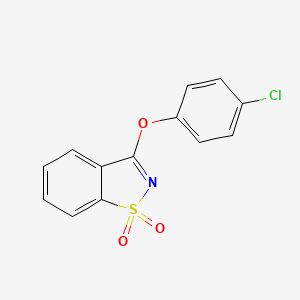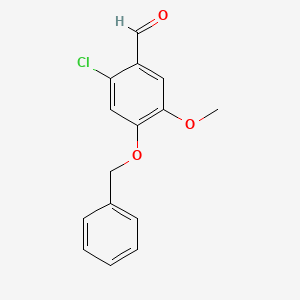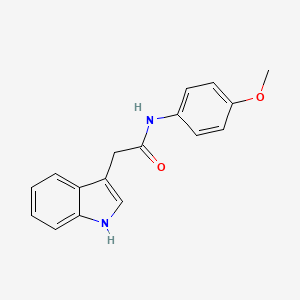
2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide, also known as DPPCC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide can induce cell cycle arrest and apoptosis in cancer cells. 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has also been shown to inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide can reduce inflammation and pain in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is its ease of synthesis and purification. 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide can be synthesized in a one-pot reaction and purified through recrystallization. Another advantage of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is its versatility in various scientific fields. However, one of the limitations of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is its limited solubility in water, which can make it difficult to study its biological activity in aqueous environments.
Orientations Futures
There are several future directions for the study of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide. One direction is the optimization of the synthesis method to improve the yield and purity of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide. Another direction is the investigation of the structure-activity relationship of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide to identify more potent analogs. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide in vivo can provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide can be synthesized through a simple one-pot reaction between hydrazine hydrate, cyclopropanecarboxylic acid, and 3-phenylacrolein. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through recrystallization to obtain pure 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide.
Applications De Recherche Scientifique
2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been studied for its potential applications in various scientific fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In materials science, 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics. In catalysis, 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been used as a ligand for the synthesis of novel metal complexes with potential applications in organic synthesis.
Propriétés
IUPAC Name |
2,2-diphenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-24(27-26-18-10-13-20-11-4-1-5-12-20)23-19-25(23,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18,23H,19H2,(H,27,28)/b13-10+,26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISNQLLWPPTQMN-NQOJKJTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)

![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)

amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)
